![molecular formula C19H16F3N3O2S B2863055 2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 688335-82-2](/img/structure/B2863055.png)

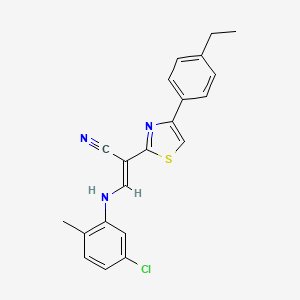

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

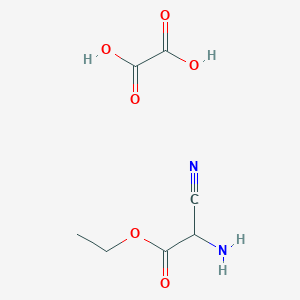

The compound “2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with a molecular weight of 452.407 Da . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives is often achieved through a one-pot synthesis method. For example, a tetra-substituted imidazole was synthesized by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was then reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be confirmed using various spectroscopic and analytical techniques . The structure of the compounds was characterized by SC-XRD .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to react with salts of 1st row transition metals to form metal complexes .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular formula of C19H15F3N4O4S and a monoisotopic mass of 452.076599 Da .Applications De Recherche Scientifique

Photoredox Catalysis

This compound is utilized in photoredox catalysis , where it acts as a precursor for trifluoromethyl radical generation. The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials science. The compound’s ability to form electron donor–acceptor (EDA) complexes under visible light irradiation allows for the S-trifluoromethylation of thiophenols .

Antioxidant and Antimicrobial Activities

The imidazole moiety of the compound is a key component in synthesizing molecules with antioxidant and antimicrobial properties. It has been used to create structures that exhibit significant efficacy against various strains of bacteria and fungi, as well as showing potential as antioxidants .

Mucoprotective Agent

In medical research, this compound has shown promise as a mucoprotective agent. It has been studied for its effectiveness in ameliorating methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers in mice .

Chemotherapy Adjunct

Due to its mucoprotective properties, the compound is being explored as an adjunct in chemotherapy. It could potentially mitigate the side effects of chemotherapy, such as intestinal mucositis, by improving mucosal integrity and gut barrier function .

Radical Trifluoromethylation

The compound is involved in radical trifluoromethylation reactions. These reactions are crucial for introducing the trifluoromethyl group into carbon-centered radical intermediates, which is a significant step in the development of new drugs .

Synthesis of Functional Molecules

The imidazole ring present in the compound is essential for the regiocontrolled synthesis of substituted imidazoles, which are integral to functional molecules used in everyday applications. The methodologies developed around this compound emphasize the functional group compatibility and resultant substitution patterns .

Mécanisme D'action

Safety and Hazards

The safety and hazards of imidazole derivatives are often indicated by hazard statements. For example, the compound “2- { [1- (4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” has hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of research on imidazole derivatives could focus on exploring their potential applications in drug development .

Propriétés

IUPAC Name |

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2S/c1-27-14-8-6-13(7-9-14)25-11-10-23-18(25)28-12-17(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJFMNFOWIJTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

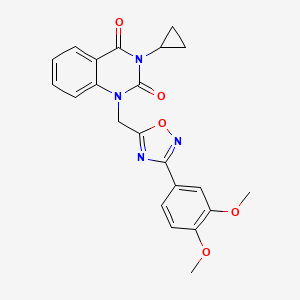

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

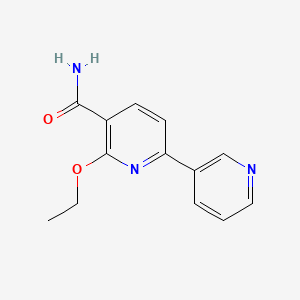

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

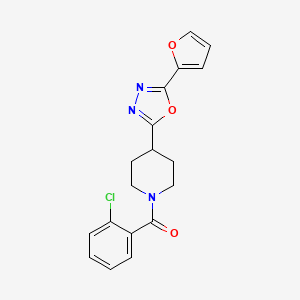

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)

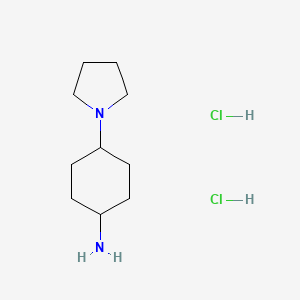

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)

![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)